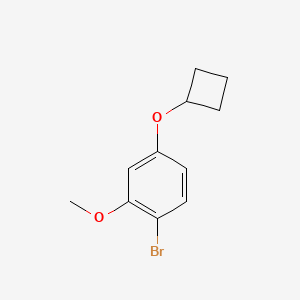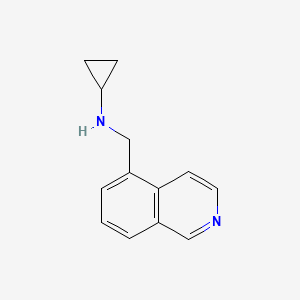
N-(isoquinolin-5-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoquinolin-5-ylmethyl)cyclopropanamine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry . The compound features a cyclopropanamine group attached to an isoquinoline moiety, making it a unique structure with potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)cyclopropanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. Rhodium-catalyzed cyclization and palladium-catalyzed reactions are commonly used due to their efficiency and high yields . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(isoquinolin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N-(isoquinolin-5-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(isoquinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-5-yl-cyclopropanamine: Another cyclopropanamine derivative with similar biological activities.
Isoquinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(isoquinolin-5-ylmethyl)cyclopropanamine is unique due to its specific structure, which combines the isoquinoline moiety with a cyclopropanamine group. This unique structure contributes to its specific interactions with molecular targets like LSD1, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-(isoquinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-14-7-6-13(10)11(3-1)9-15-12-4-5-12/h1-3,6-8,12,15H,4-5,9H2 |
InChI-Schlüssel |
FPJQAVPEIDQYHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


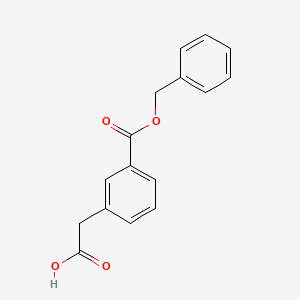

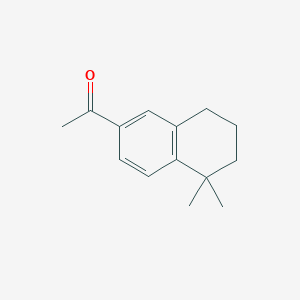
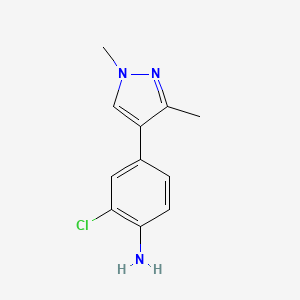
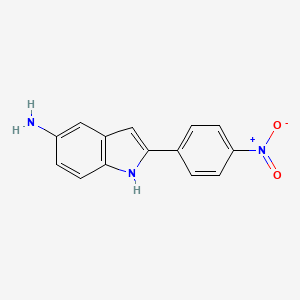

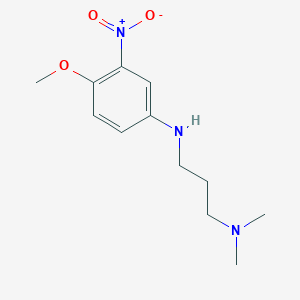

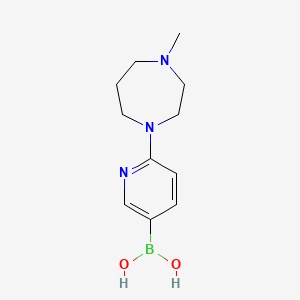

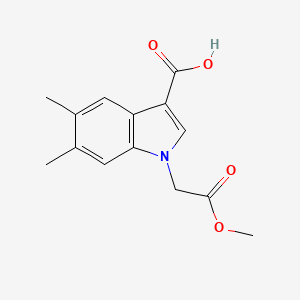
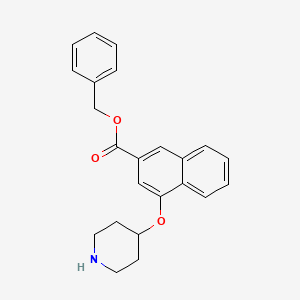
![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
